Cas no 837364-89-3 (2,4-Difluoro-5-iodopyridine)
2,4-Difluoro-5-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Difluoro-5-iodopyridine
- PYRIDINE, 2,4-DIFLUORO-5-IODO-
- 2,4-Difluoro-5-iodopyridine (ACI)
- AKOS015962658
- CS-0005563
- FD10678
- EN300-225713
- 2,4-Difluoro-5-iodo-pyridine
- MFCD09029864
- 5-iodo-2,4-difluorpyridine
- AC-25206
- AS-59553
- SCHEMBL4713024
- SY260879
- DTXSID90479261
- 837364-89-3
- DB-075965
-
- MDL: MFCD09029864
- Inchi: 1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
- InChI Key: GTAAUJUZQSTFHD-UHFFFAOYSA-N
- SMILES: FC1C=C(F)C(I)=CN=1
Computed Properties
- Exact Mass: 240.92000g/mol
- Monoisotopic Mass: 240.92000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.9Ų
2,4-Difluoro-5-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025315-250mg |
2,4-Difluoro-5-iodopyridine |
837364-89-3 | 97% | 250mg |
$720.80 | 2023-08-31 | |
| Alichem | A023025315-500mg |
2,4-Difluoro-5-iodopyridine |
837364-89-3 | 97% | 500mg |
$1058.40 | 2023-08-31 | |
| Alichem | A023025315-1g |
2,4-Difluoro-5-iodopyridine |
837364-89-3 | 97% | 1g |
$1646.40 | 2023-08-31 | |
| Chemenu | CM173865-1g |
2,4-Difluoro-5-iodopyridine |
837364-89-3 | 95% | 1g |
$893 | 2021-08-05 | |
| Chemenu | CM173865-1g |
2,4-Difluoro-5-iodopyridine |
837364-89-3 | 95%+ | 1g |
$893 | 2022-06-10 | |
| eNovation Chemicals LLC | D960377-500mg |
2,4-DIFLUORO-5-IODO-PYRIDINE |
837364-89-3 | 95% | 500mg |
$370 | 2024-06-06 | |
| eNovation Chemicals LLC | Y0999204-5g |
2,4-difluoro-5-iodopyridine |
837364-89-3 | 95% | 5g |
$2000 | 2024-08-02 | |
| Enamine | EN300-225713-1g |
2,4-difluoro-5-iodopyridine |
837364-89-3 | 95% | 1g |
$595.0 | 2023-09-15 | |
| Enamine | EN300-225713-5g |
2,4-difluoro-5-iodopyridine |
837364-89-3 | 95% | 5g |
$2472.0 | 2023-09-15 | |
| Enamine | EN300-225713-10g |
2,4-difluoro-5-iodopyridine |
837364-89-3 | 95% | 10g |
$4823.0 | 2023-09-15 |
2,4-Difluoro-5-iodopyridine Production Method
Production Method 1
1.2 Solvents: Water
Production Method 2
1.2 Solvents: Water
Production Method 3
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
Production Method 4
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ; 25 min, reflux
4.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
Production Method 5
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ; 2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ; 25 min, reflux
5.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
Production Method 6
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
Production Method 7
1.2 Reagents: Iodine
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
2.2 Solvents: Water
Production Method 8
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
2.2 Solvents: Water
Production Method 9
2.1 Reagents: Copper sulfate Solvents: Water ; 25 min, reflux
3.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
2,4-Difluoro-5-iodopyridine Raw materials
- 2,4,6-Trifluoropyridine
- 2(1H)-Pyridinone, 4,6-difluoro-5-(triethylsilyl)-, hydrazone
- Pyridine, 2,4-difluoro-3-(triethylsilyl)-
- 2,4-Difluoro-3-iodopyridine
- Chlorotriethylsilane
- Pyridine, 2,4,6-trifluoro-3-(triethylsilyl)-
- 2,4-Difluoropyridine
- 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
- Pyridine, 2,4-difluoro-5-(trimethylsilyl)-
2,4-Difluoro-5-iodopyridine Preparation Products
2,4-Difluoro-5-iodopyridine Suppliers
2,4-Difluoro-5-iodopyridine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2,4-Difluoro-5-iodopyridine
Comprehensive Overview of 2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3): Properties, Applications, and Industry Insights
2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound's molecular formula, C5H2F2IN, highlights its versatility as a building block for heterocyclic synthesis. With the increasing demand for fluorinated compounds in drug discovery, this molecule serves as a critical intermediate for designing bioactive molecules targeting enzymes and receptors.
Recent studies emphasize the role of 2,4-Difluoro-5-iodopyridine in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal for constructing complex aryl-aryl bonds. Its iodo-substitution offers excellent reactivity for palladium-catalyzed transformations, a topic frequently searched by chemists optimizing C-C bond formation protocols. The compound's fluorine atoms further enhance its metabolic stability, aligning with the pharmaceutical industry's focus on improved drug half-lives.
From an industrial perspective, 837364-89-3 is often discussed alongside trends like green chemistry and atom economy. Researchers explore solvent-free or catalytic methods to incorporate this moiety efficiently, addressing environmental concerns raised in platforms like ACS Sustainable Chemistry forums. Analytical techniques such as HPLC purity analysis and NMR characterization are commonly associated with its quality control, reflecting user queries about compound validation workflows.
The compound’s relevance extends to material science, where its electron-withdrawing properties contribute to designing organic semiconductors and OLED precursors. This dual applicability in life sciences and advanced materials makes it a recurring keyword in multidisciplinary patent filings. Notably, its storage stability under inert conditions is a frequent discussion point in chemical handling guidelines shared across academic and industrial networks.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), a hot topic in targeted protein degradation therapies. The pyridine core of 2,4-Difluoro-5-iodopyridine facilitates linker attachment, a feature highlighted in recent Journal of Medicinal Chemistry publications. Such innovations align with growing searches for small-molecule degraders and E3 ligase ligands in PubMed and SciFinder databases.
Regulatory compliance remains a key consideration, with suppliers emphasizing REACH certification and GMP-grade synthesis to meet global standards. Discussions on scalable production often reference this compound’s optimized routes, including continuous flow chemistry—a technique trending in process intensification literature. These aspects cater to queries about cost-effective halogenation strategies in organic synthesis.
In summary, 2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3) exemplifies the convergence of medicinal chemistry, catalysis, and sustainable manufacturing. Its multifaceted utility ensures continued relevance across scientific disciplines, driven by evolving research paradigms and industrial needs.
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